

Torkinib (PP242): Mechanism and Application Notes

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Compound Focus: Torkinib

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Torkinib (PP242) is a potent, selective, and **ATP-competitive inhibitor** of the mammalian target of rapamycin (mTOR). Its primary significance lies in its ability to simultaneously inhibit both **mTOR complex 1 (mTORC1)** and **mTOR complex 2 (mTORC2)**, overcoming a key limitation of first-generation rapalogs that only suppress mTORC1 and can lead to feedback activation of AKT [1] [2] [3].

Mechanism of Action

PP242 binds to the ATP-binding site of the mTOR kinase, directly inhibiting its catalytic activity. This action blocks the phosphorylation of downstream effectors of both mTORC1 (such as S6K1 and 4E-BP1) and mTORC2 (notably AKT at Ser473) [1] [2] [3]. By concurrently inhibiting both complexes, PP242 effectively suppresses pro-survival signals, leading to **G1-phase cell cycle arrest** and the **induction of apoptosis** in cancer cells [1]. Furthermore, PP242 has been shown to be a more potent inducer of apoptosis and inhibitor of cell proliferation than rapamycin in various models, including adult T-cell leukemia (ATL) and multiple myeloma [1] [2].

Quantitative Inhibition Profile of PP242

The selectivity and potency of PP242 have been characterized across a range of kinases. The following tables summarize its key inhibitory concentrations (IC₅₀).

Table 1: Primary Targets of PP242

Target	IC ₅₀ Value
mTOR	8 nM [3]
mTORC1	30 nM [3]
mTORC2	58 nM [3]

Table 2: Selectivity Profile Against Other Kinases

Kinase	IC ₅₀ Value
p110δ	100 nM [2] [3]
DNA-PK	410 nM [2] [3]
PDGFR	410 nM [2] [3]
p110γ	1.27 μM [2]
p110α	1.96 μM [2]
p110β	2.2 μM [2]
VEGFR2	1.5 μM [3]

Detailed Experimental Protocols

In Vitro Kinase Assay (mTOR)

This protocol is used to determine the IC₅₀ of PP242 against mTOR in a cell-free system [2].

- **Procedure:**

- **Reaction Mixture:** Incubate recombinant mTOR with a serial dilution of PP242 (e.g., 0.001 μM to 50 μM) in an assay buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl_2 , 0.01% Tween, and 10 μM ATP (including $\gamma\text{-}^{32}\text{P}\text{-ATP}$ for radioactivity detection).
- **Substrate:** Use rat recombinant PHAS-1/4E-BP1 (2 mg/mL) as the substrate for mTOR.
- **Reaction Termination:** Stop the reaction by spotting the mixture onto nitrocellulose membranes.
- **Washing:** Wash the membranes extensively with a solution of 1 M NaCl and 1% phosphoric acid (approximately 6 times for 5-10 minutes each).
- **Detection and Analysis:** Quantify the transferred radioactivity using phosphorimaging. Calculate the IC_{50} value by fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.

In Vitro Cell Proliferation Assay

This protocol assesses the anti-proliferative effects of PP242 on cells in culture [2].

- **Procedure:**
 - **Cell Plating:** Seed cells (e.g., mouse embryonic fibroblasts - MEFs) in 96-well plates.
 - **Compound Treatment:** Treat the cells with increasing concentrations of PP242 (dissolved in DMSO) for a defined period, typically **72 hours**.
 - **Viability Measurement:** After the incubation period, add 10 μL of 440 μM resazurin sodium salt to each well.
 - **Incubation and Reading:** Incubate the plates for an additional 18 hours. Measure the fluorescence intensity of each well using a plate reader with excitation at **530 nm** and emission at **590 nm**. Fluorescence intensity is directly proportional to the number of viable cells.

In Vivo Efficacy Study in a Leukemia Model

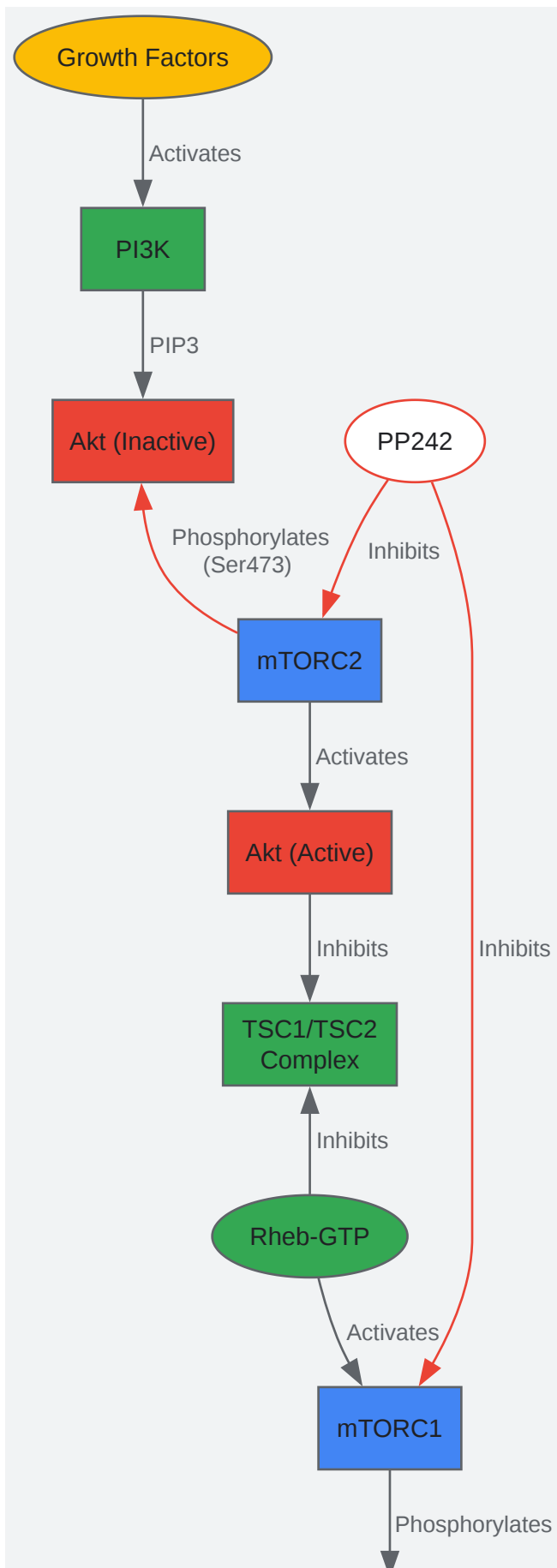
This protocol evaluates the efficacy of PP242 in an animal model of leukemia [2].

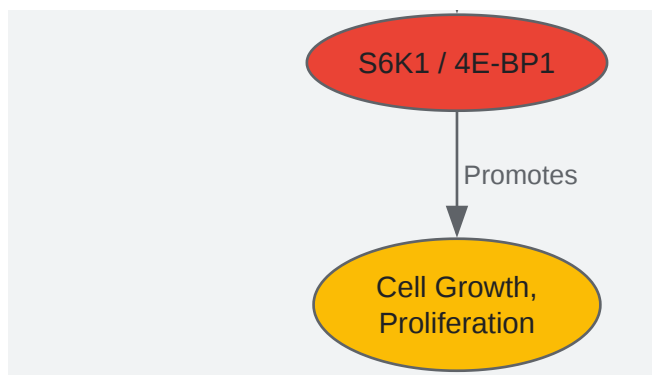
- **Procedure:**
 - **Animal Model:** Use syngeneic (Balb/cJ) mice injected with p190-transformed bone marrow cells to initiate leukemia, or immunodeficient NSG mice injected with SUP-B15ffLuc human leukemia cells.
 - **Dosing and Administration:** Administer PP242 via **oral gavage** at a dosage of approximately **60 mg/kg per day**.
 - **Monitoring:** Monitor the animals for leukemia onset and regression. The inhibition of mTORC1 and mTORC2 activation can be correlated with a reduction in phosphorylated AKT (Ser473)

and a decrease in cell size in ex vivo analyses [2].

mTOR Signaling Pathway and PP242 Action Site

The diagram below illustrates the mTOR signaling pathway and the specific points where PP242 exerts its inhibitory effect.





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Diagram 1: The PI3K/AKT/mTOR signaling pathway and inhibition by PP242. PP242 directly targets the catalytic site of mTOR within both **mTORC1** and **mTORC2** complexes. By inhibiting mTORC2, PP242 blocks the phosphorylation and full activation of AKT at Ser473. By inhibiting mTORC1, it prevents the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which are crucial for protein synthesis and cell growth. This dual action disrupts survival and proliferative signals, leading to cell cycle arrest and apoptosis [1] [4] [5].

Key Experimental Considerations

- **Solubility and Storage:** For *in vitro* work, PP242 is soluble in DMSO (up to 62 mg/mL). Stock solutions should be stored at -20°C. For *in vivo* studies, it can be administered orally as a homogeneous suspension using vehicles like carboxymethyl cellulose sodium salt (CMC-Na) [2] [3].
- **Specificity Controls:** When interpreting results, consider that at higher concentrations, PP242 can also inhibit other kinases like DNA-PK and PKC α . Including a rapamycin control (mTORC1-only inhibitor) can help delineate the specific effects of dual mTORC1/2 inhibition [2].
- **Downstream Validation:** Confirmation of mTOR pathway inhibition in experiments should include Western blot analysis to detect reduced phosphorylation of AKT (Ser473), S6K1 (Thr389), and S6 ribosomal protein [1] [2].

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